molecular formula C16H16N2O2S B2905257 N~3~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-thiophenecarboxamide CAS No. 1209843-75-3

N~3~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-thiophenecarboxamide

Cat. No. B2905257
CAS RN: 1209843-75-3
M. Wt: 300.38
InChI Key: XBZQCRJMCYDPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Unfortunately, I was unable to find specific information on the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of a similar compound, 2-{[4-(1-Ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarb, has been reported. It has a molecular formula of C 22 H 25 N 3 O 4 S, an average mass of 427.517 Da, and a monoisotopic mass of 427.156586 Da .

Scientific Research Applications

Antiviral Applications

Indole derivatives, which share structural similarities with the compound , have been found to possess significant antiviral activities . Specifically, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses. By extension, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-3-carboxamide could be explored for its potential antiviral properties, possibly offering a new avenue for the treatment of viral infections.

Anti-inflammatory and Analgesic Properties

Compounds with an indole nucleus have been reported to exhibit anti-inflammatory and analgesic activities . This suggests that our compound of interest may also be useful in developing new medications for reducing inflammation and pain, with the added benefit of a potentially lower ulcerogenic index compared to existing drugs like indomethacin and celecoxib.

Anticancer Potential

The structural complexity of indole derivatives has been associated with anticancer properties . The compound , with its unique molecular structure, could be a candidate for the development of new anticancer drugs, especially considering its potential to interact with various biological targets.

Antimicrobial Efficacy

Indole derivatives are known for their antimicrobial properties, including activity against bacteria and fungi . Research into the applications of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-3-carboxamide could lead to the discovery of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant strains.

Neuroprotective Effects

Given the neuroactive potential of many indole-based compounds, there is a possibility that our compound could serve as a neuroprotective agent . It could be beneficial in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death.

Agricultural Applications

Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone . Analogously, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-3-carboxamide might be used to synthesize novel compounds with plant growth-regulating properties, potentially contributing to agricultural biotechnology.

Future Directions

There is limited information available on the future directions of research or applications for this compound .

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-2-18-14-5-4-13(9-11(14)3-6-15(18)19)17-16(20)12-7-8-21-10-12/h4-5,7-10H,2-3,6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZQCRJMCYDPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-3-carboxamide

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